molecular formula C6H5N3O B3022415 4-Methoxypyrimidine-2-carbonitrile CAS No. 94789-37-4

4-Methoxypyrimidine-2-carbonitrile

Cat. No.: B3022415
CAS No.: 94789-37-4
M. Wt: 135.12 g/mol
InChI Key: POLUXOCVEJOPOJ-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H5N3O It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 4-position and a cyano group at the 2-position

Scientific Research Applications

4-Methoxypyrimidine-2-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

4-Methoxypyrimidine-2-carbonitrile is classified as dangerous, with hazard statements H301-H311-H331 . This means it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing, and washing contaminated clothing before reuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidine-2-carbonitrile typically involves the reaction of 4-chloro-6-methoxypyrimidine with potassium cyanide (KCN) under specific conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by a cyano group . Another method involves the oxidation of methylthiopyrimidines followed by the displacement of the sulfinate group with KCN .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Potassium Cyanide (KCN): Used in nucleophilic substitution reactions.

    N-Chlorosuccinimide (NCS): Used for chlorination reactions.

    Oxidizing Agents: Used for oxidation reactions.

Major Products Formed:

    Sulfone Derivatives: Formed through oxidation.

    Chlorinated Derivatives: Formed through chlorination.

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

  • 4-Chloro-6-methoxypyrimidine-2-carbonitrile
  • 4,6-Dimethoxypyrimidine-2-carbonitrile
  • 4,6-Dichloro-2-(methylthio)pyrimidine

Comparison: 4-Methoxypyrimidine-2-carbonitrile is unique due to the presence of both methoxy and cyano groups, which impart distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methoxypyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLUXOCVEJOPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529417
Record name 4-Methoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94789-37-4
Record name 4-Methoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-4-methoxypyrimidine (500 mg, 3.45 mmol) was combined with zinc cyanide (242 mg, 2.07 mmol) and tetrakis (triphenylphosphne)palladium (0) (159 mg, 0.14 mmol) in DMF (10 mL) and the slurry was heated at 80° C. under nitrogen for 6 h. The mixture was cooled to rt, diluted with EtOAc (50 mL) and washed twice with 2N ammonium hydroxide (50 mL). The EtOAc solution was washed with brine (20 mL) and concentrated in vacuo to provide the crude mixture. The crude was then purified by column chromatography (10% EtOAc in hexanes) to afford 4-methoxypyrimidine-2-carbonitrile in 50% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphne)palladium (0)
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
zinc cyanide
Quantity
242 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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